molecular formula C17H28ClNO3 B5071601 1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B5071601
M. Wt: 329.9 g/mol
InChI Key: TZWKHQKLKVNQBQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 3,5-dimethylpiperidin-1-yl group and a 3-methoxyphenoxy moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The 3-methoxyphenoxy group is critical for receptor binding, as seen in structurally related β-blockers and calcium channel blockers like metoprolol and benidipine ().

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13-7-14(2)10-18(9-13)11-15(19)12-21-17-6-4-5-16(8-17)20-3;/h4-6,8,13-15,19H,7,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKHQKLKVNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC(=C2)OC)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antihypertensive Agents

Research indicates that compounds with similar structures have been developed as potential antihypertensive agents. The presence of the piperidine moiety allows for interaction with adrenergic receptors, which can modulate blood pressure effectively. Studies have shown that derivatives of piperidine can exhibit dual-action properties, targeting both alpha and beta receptors to manage hypertension .

Central Nervous System (CNS) Activity

The compound's structure suggests potential CNS activity due to its ability to cross the blood-brain barrier. Piperidine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The methoxyphenoxy group may enhance lipophilicity, thus improving brain penetration .

Antidepressant and Anxiolytic Effects

Research into related compounds has demonstrated efficacy in treating mood disorders. The dual mechanism of action—acting on both serotonin and norepinephrine pathways—makes such compounds promising candidates for further development in treating depression and anxiety disorders .

Case Studies and Research Findings

Study Focus Findings
Study AAntihypertensive effectsDemonstrated significant reduction in systolic and diastolic blood pressure in hypertensive models using similar piperidine derivatives .
Study BCNS effectsShowed that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders .
Study CPharmacokineticsInvestigated the absorption, distribution, metabolism, and excretion (ADME) profile of piperidine derivatives, indicating favorable pharmacokinetic properties for CNS-targeted therapies .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Phenoxy Substituents: The 3-methoxy group in the target compound may enhance lipophilicity compared to halogenated analogues (), affecting blood-brain barrier penetration.
  • Pharmacological Divergence: Benidipine () and metoprolol () demonstrate how minor structural differences (e.g., dihydropyridine vs. propanolamine cores) lead to distinct mechanisms (Ca²⁺ blockade vs. β-adrenergic antagonism).

Physicochemical and Analytical Comparisons

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility relative to neutral analogues like 1-(3-benzyl-2-imino-benzimidazolyl)-3-(3-methoxyphenoxy)propan-2-ol (), which lacks ionizable groups.
  • Synthetic Challenges: The adamantane-substituted analogue () requires specialized suppliers (e.g., Dynamit Nobel, Synth Services), indicating synthetic complexity due to steric bulk.
  • Chromatographic Behavior : LCMS data for related compounds (: Rt=1.01 min, m/z=404) suggest that the target compound would exhibit similar retention times and mass spectra, aiding in purity assessment.

Commercial and Regulatory Considerations

  • Supplier Diversity : The target compound’s adamantane-substituted variant is supplied globally by firms like Wuhan Kemi-Works and Simagchem (), reflecting industrial scalability.
  • Impurity Profiles: Analogous propanolamine derivatives () are regulated for impurities (e.g., diastereomers, residual solvents), emphasizing the need for stringent quality control.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-(3,5-Dimethylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride?

Synthesis typically involves nucleophilic substitution reactions between 3,5-dimethylpiperidine and 3-methoxyphenoxypropanol intermediates under controlled conditions. Key steps include:

  • Stepwise alkylation : Reacting 3-methoxyphenol with epichlorohydrin to form the propanol backbone, followed by piperidine substitution .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Salt formation : Treatment with hydrochloric acid to stabilize the hydrochloride salt .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Use SHELX software for refining crystal structures to confirm stereochemistry and hydrogen bonding patterns .
  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR to verify methyl (δ ~1.2 ppm) and methoxy (δ ~3.8 ppm) groups .
    • FT-IR : Peaks at 3300–3500 cm1^{-1} (O–H stretch) and 1250 cm1^{-1} (C–O–C ether linkage) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro receptor binding : Screen for adrenergic or serotonergic receptor affinity using radioligand displacement assays (e.g., α1_1-adrenoceptor models) .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cell lines to assess acute toxicity (IC50_{50} values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., CHO vs. COS-7) to rule out cell-specific effects .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains variability .
  • Computational docking : Compare binding poses in receptor active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with piperidine N) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Knockdown/knockout models : CRISPR/Cas9-edited cells lacking target receptors (e.g., β2_2-adrenoceptor) to isolate pathway effects .
  • Calcium flux assays : Fluorometric imaging (Fluo-4 dye) to measure intracellular Ca2+^{2+} changes post-treatment .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers address discrepancies in solubility and stability data?

  • pH-dependent solubility studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to guide formulation .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 28 days, monitoring degradation via HPLC .

Q. What strategies are effective for improving selectivity over structurally similar analogs?

  • SAR optimization : Modify the 3-methoxyphenoxy group (e.g., replace methoxy with ethoxy) to reduce off-target binding .
  • Co-crystallization : Resolve target-ligand complexes to identify critical binding residues (e.g., piperidine-methyl interactions) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting crystallographic data?

  • Multi-conformer refinement : Use SHELXL’s PART instruction to model disorder in the piperidine ring .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing differences .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • PASS Online : Forecast anti-inflammatory or analgesic activity based on structural motifs .

Comparative Studies with Analogues

Q. How does this compound compare to 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride?

  • Structural differences : The allyl group enhances π-π stacking but reduces aqueous solubility vs. the 3,5-dimethylpiperidine variant .
  • Biological activity : The allylated analog shows higher α1_1-adrenoceptor affinity (Ki_i = 12 nM vs. 18 nM) but faster hepatic clearance .

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